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2-Amino-2-(4-isobutylphenyl)propan-1-ol

Cat. No.: B13573528
M. Wt: 207.31 g/mol
InChI Key: UWEWKWUIFNNQNI-UHFFFAOYSA-N
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Description

Significance of Vicinal Amino Alcohols as Chiral Scaffolds and Building Blocks in Chemical Synthesis

Vicinal amino alcohols, also known as 1,2-amino alcohols, are a pivotal class of organic compounds characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms. This structural motif is a common feature in a multitude of natural products, pharmaceuticals, and other biologically active compounds. acs.orgrsc.org The inherent chirality of many vicinal amino alcohols makes them invaluable as chiral scaffolds and building blocks in asymmetric synthesis. rsc.org

The strategic placement of the amino and hydroxyl groups allows for their participation in a variety of chemical transformations, including the formation of hydrogen bonds, coordination with metal centers, and nucleophilic attack. These properties are harnessed in their application as:

Chiral Ligands: The ability of vicinal amino alcohols to chelate with metal ions has led to their widespread use as chiral ligands in a plethora of metal-catalyzed asymmetric reactions. These reactions include asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions, where the chiral environment provided by the ligand induces enantioselectivity in the product formation. rsc.org

Chiral Auxiliaries: Vicinal amino alcohols can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the chiral auxiliary can be cleaved and ideally recycled.

Organocatalysts: In recent years, vicinal amino alcohols themselves have emerged as effective organocatalysts for various asymmetric transformations. acs.orgnih.gov For instance, derivatives of amino acids like leucinol and valinol have been shown to catalyze aldol (B89426) reactions with high enantioselectivity. acs.orgnih.gov

Synthetic Intermediates: Enantiomerically pure vicinal amino alcohols serve as versatile starting materials for the synthesis of more complex chiral molecules, including other amino alcohols, diamines, and heterocyclic compounds. nih.gov

The significance of this structural unit has spurred the development of numerous synthetic strategies for their preparation, ranging from classical methods to modern catalytic enantioselective approaches. rsc.org

Application of Vicinal Amino Alcohols Description Examples of Reactions
Chiral Ligands Form chiral complexes with metal catalysts to induce enantioselectivity.Asymmetric hydrogenation, epoxidation, Diels-Alder reactions.
Chiral Auxiliaries Temporarily attached to a substrate to control stereochemistry.Asymmetric alkylation, aldol reactions.
Organocatalysts Act as metal-free catalysts in asymmetric synthesis.Aldol reactions, Michael additions. acs.orgnih.gov
Synthetic Building Blocks Serve as starting materials for complex chiral molecules.Synthesis of chiral drugs, natural products, and other fine chemicals. nih.gov

Overview of Aryl-Substituted Propanol (B110389) Derivatives in Synthetic Strategies

The introduction of an aryl group into a propanol framework, as seen in 2-Amino-2-(4-isobutylphenyl)propan-1-ol, adds another layer of complexity and versatility to the molecule. Aryl-substituted propanol derivatives are a broad class of compounds that have found extensive applications in medicinal chemistry and materials science. The aromatic ring can be functionalized to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

In the context of synthetic strategies, aryl-substituted propanol derivatives are valuable intermediates for the construction of a wide range of target molecules. The presence of the aryl group allows for transformations such as electrophilic aromatic substitution, cross-coupling reactions, and modifications of the benzylic position. The hydroxyl group of the propanol chain can be engaged in etherification, esterification, or oxidation reactions, while the carbon backbone can be further elaborated.

The synthesis of chiral aryl-substituted propanolamine (B44665) derivatives is of particular interest, as these compounds often exhibit potent biological activities. nih.gov The stereoselective synthesis of such molecules is a key focus in pharmaceutical research and development.

Class of Aryl-Substituted Propanol Derivative General Structure Significance in Synthesis
1-Aryl-1-propanolAr-CH(OH)-CH2-CH3Building blocks for natural products and pharmaceuticals.
2-Aryl-2-propanolAr-C(OH)(CH3)-CH3Intermediates in the synthesis of various organic compounds.
3-Aryl-1-propanolAr-CH2-CH2-CH2-OHUsed in the synthesis of polymers and fragrance compounds.
Aryl-aminopropanolsAr-C(OH)-C(NH2)-CImportant pharmacophores in medicinal chemistry. nih.gov

Broad Research Landscape for this compound and Related Structural Motifs

The research landscape for this compound is intrinsically linked to the broader fields of vicinal amino alcohols and aryl-substituted propanol derivatives. While dedicated studies on the specific synthetic applications of this compound in contemporary organic chemistry research are not extensively documented, its structural motifs suggest a high potential for utility in various synthetic endeavors.

The primary context in which this compound and its close relatives appear is as derivatives of ibuprofen (B1674241), a widely known nonsteroidal anti-inflammatory drug (NSAID). mdpi.comekb.eg A significant body of research has focused on the synthesis of ibuprofen derivatives to explore and modify its biological activity. ekb.eg This often involves the modification of the carboxylic acid group of ibuprofen, leading to the formation of amides, esters, and other functional groups. While the primary goal of this research is often medicinal, the synthetic methodologies developed are of interest to the broader organic chemistry community.

The chiral nature of this compound makes it a potentially valuable asset in asymmetric synthesis. Its structural similarity to other chiral amino alcohols that have been successfully employed as ligands and organocatalysts suggests that it could be explored for similar applications. The presence of the 4-isobutylphenyl group offers a handle for tuning the steric and electronic properties of potential catalysts or chiral auxiliaries derived from this molecule.

Future research in the context of organic synthesis could explore:

The development of efficient enantioselective synthetic routes to this compound.

The application of this compound as a chiral ligand in metal-catalyzed asymmetric reactions.

Its potential as an organocatalyst for carbon-carbon bond-forming reactions.

Its use as a chiral building block for the synthesis of novel complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B13573528 2-Amino-2-(4-isobutylphenyl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-amino-2-[4-(2-methylpropyl)phenyl]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-10(2)8-11-4-6-12(7-5-11)13(3,14)9-15/h4-7,10,15H,8-9,14H2,1-3H3

InChI Key

UWEWKWUIFNNQNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(CO)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 2 4 Isobutylphenyl Propan 1 Ol

Stereoselective and Enantioselective Synthetic Routes to 2-Amino-2-(4-isobutylphenyl)propan-1-ol

Achieving high enantiomeric purity is paramount in the synthesis of chiral compounds. Modern organic synthesis offers several powerful strategies to control the three-dimensional arrangement of atoms, including asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. For the synthesis of this compound, a key strategy involves the asymmetric reduction of a prochiral ketone or the asymmetric addition to an imine.

Transition metal catalysis, particularly with rhodium and ruthenium complexes bearing chiral ligands, is effective for the enantioselective hydrogenation of ketones and imines. researchgate.net For instance, a prochiral precursor like 2-amino-1-(4-isobutylphenyl)propan-1-one could undergo asymmetric hydrogenation to establish the chiral center at the adjacent carbon. The development of chiral sulfinamide-based ligands has also been instrumental in a wide range of asymmetric transformations, including the synthesis of chiral amines. yale.edu Furthermore, cooperative catalysis, where an achiral rhodium catalyst and a chiral spiro phosphoric acid work in concert, has proven highly effective for N-H insertion reactions to create α-amino acid derivatives with excellent enantioselectivity (up to 98% ee). nih.gov This dual-catalyst system could be adapted for the formation of the target amino alcohol scaffold.

Table 1: Comparison of Representative Asymmetric Catalysis Methods for Chiral Amine/Alcohol Synthesis Data is representative of the methodologies and may not be specific to the direct synthesis of this compound.

Catalysis Type Catalyst System Example Transformation Typical Enantiomeric Excess (ee) Reference
Transition Metal Catalysis Rh-(S,S)-DIPAMP/SiO₂ Enantioselective Hydrogenation 54% researchgate.net
Organocatalysis Chiral Phosphoric Acid Diels-Alder Reaction 98% mdpi.com
Cooperative Catalysis Rh₂(OAc)₄ / Chiral Spiro Phosphoric Acid N-H Insertion 83-98% nih.gov
Counteranion-Directed Catalysis Chiral Imidodiphosphorimidate (IDPi) Aminomethylation 95.5:4.5 er nih.gov

Biocatalytic Approaches, including Enzyme-Mediated Transformations

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions. nih.gov Enzymes like ketoreductases (KREDs), lipases, and transaminases are particularly well-suited for the synthesis of chiral alcohols and amines.

A potential biocatalytic route to enantiopure this compound could involve the stereoselective reduction of a ketone precursor using a KRED. These enzymes utilize cofactors like NADH and exhibit high enantioselectivity. nih.gov Alternatively, a racemic mixture of the target amino alcohol could be resolved through enzymatic kinetic resolution. In this process, a lipase (B570770) could selectively acylate one enantiomer, allowing for the easy separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. mdpi.comresearchgate.net The synthesis of chiral alcohols and unnatural amino acids for pharmaceuticals frequently employs such biocatalytic methods, often achieving high yields (>85%) and excellent enantiomeric excess (>98%). mdpi.com

Chiral Auxiliary-Based Syntheses

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. mdpi.com

Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries. A synthesis strategy could involve acylating an Evans auxiliary with a derivative of 4-isobutylphenylacetic acid. Subsequent stereoselective alkylation at the α-position to introduce a methyl group, followed by reduction of the carbonyl and cleavage of the auxiliary, would yield the chiral amino alcohol. Another widely used auxiliary is pseudoephedrine, which can be used to synthesize optically active carboxylic acids and amino acids with high efficiency. The use of recyclable chiral auxiliaries, such as those used in the formation of Ni(II) complexes with glycine (B1666218) Schiff bases, offers a commercially attractive method for the large-scale asymmetric synthesis of amino acids. mdpi.comresearchgate.nettcichemicals.com

Multistep Total Synthesis Strategies for Complex Derivatives Incorporating the Scaffold

The 2-(4-isobutylphenyl)propyl scaffold is a key structural motif in various biologically active molecules. Multistep syntheses leverage this core to build more complex derivatives, often by converting the carboxylic acid of ibuprofen (B1674241) (or a similar precursor) into a more reactive species like an acid chloride.

This activated intermediate, 2-(4-isobutylphenyl)propanoyl chloride, serves as a versatile building block for forming amide bonds. mdpi.comresearchgate.net By reacting it with various amines or amino acid esters, a diverse library of complex derivatives can be generated. For example, reaction with p-aminobenzoic acid derivatives or phenylalanine methyl ester leads to the formation of new amide-containing compounds. ekb.eg These strategies demonstrate the utility of the core scaffold in creating larger molecules with potentially novel therapeutic properties.

Table 2: Examples of Complex Derivatives Incorporating the 2-(4-isobutylphenyl)propyl Scaffold

Starting Material Reagent Derivative Name Reference
Ibuprofen Thionyl chloride, then p-aminobenzoic acid 4-(2-(4-isobutylphenyl)propanamido)benzoic acid ekb.eg
4-(2-(4-isobutylphenyl)propanamido)benzoyl chloride Phenylalanine methyl ester Methyl 2-(4-(2-(4-isobutylphenyl)propanamido)benzamido)-3-phenylpropanoate ekb.eg
2-(4-isobutylphenyl)propanoyl chloride 2-(3-chlorophenyl)ethan-1-amine N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide mdpi.com
Ibuprofen Thionyl chloride, then sulfanilamide 2-(4-isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be effectively applied to the synthesis of this compound.

Key green approaches include:

Catalysis: The use of asymmetric catalysts and biocatalysts (as discussed in sections 2.1.1 and 2.1.2) is inherently green, as it minimizes the need for stoichiometric reagents and often allows for milder reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. researchgate.net

Energy Efficiency: Employing methods like flow chemistry can lead to better heat transfer and control, reducing energy consumption compared to large-scale batch reactors.

By integrating these principles, the synthesis can be made more sustainable, safer, and cost-effective without compromising on product quality or yield.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, especially for the production of active pharmaceutical ingredients (APIs). nih.govmdpi.com

Advantages include:

Enhanced Safety: The small reactor volumes and superior heat exchange capabilities allow for the safe use of highly reactive reagents and exothermic conditions that would be hazardous in large batch reactors. thieme-connect.de

Improved Efficiency and Yield: Precise control over parameters like temperature, pressure, and residence time often leads to higher yields, better selectivity, and reduced byproduct formation. unimi.it

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. ispe.org

Table 3: Conceptual Comparison of Batch vs. Flow Synthesis for API Production

Parameter Batch Processing Flow Chemistry / Continuous Processing Reference
Reaction Time Hours to days Seconds to minutes ispe.org, mdpi.com
Heat Transfer Poor, surface area-to-volume ratio decreases on scale-up Excellent, high surface area-to-volume ratio unimi.it
Safety Risk of thermal runaway with exothermic reactions Inherently safer due to small reaction volume thieme-connect.de
Scalability Difficult, requires re-optimization Straightforward (running longer or numbering-up) ispe.org
Process Control Limited, concentration/temperature gradients Precise control over parameters nih.gov

Stereochemical Investigations and Chiral Recognition of 2 Amino 2 4 Isobutylphenyl Propan 1 Ol

Chiral Resolution Techniques for Enantiomeric Separation

The separation of the enantiomers of 2-Amino-2-(4-isobutylphenyl)propan-1-ol is a critical step for studying their individual properties. However, no specific methods have been published.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Following separation, the individual enantiomers of the amino alcohol can be recovered by treating the salts with a base.

Required but Unavailable Data: There are no published studies detailing the use of specific chiral resolving agents (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) for the resolution of racemic this compound. Data on solvent systems, crystallization conditions, yields, and the optical purity of the separated enantiomers are not available.

Chromatographic Enantioseparation (e.g., HPLC with Chiral Stationary Phases)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The separation is based on the differential transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Required but Unavailable Data: No specific HPLC methods for the enantioseparation of this compound have been reported. Information is lacking on which types of CSPs (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based) are effective. Furthermore, there are no data on optimized mobile phases, flow rates, detection wavelengths, retention times, or enantioselectivity factors for this compound.

Determination of Absolute Configuration using Advanced Techniques

Once the enantiomers are separated, determining their absolute configuration (i.e., the R or S designation at the stereocenter) is essential.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

VCD and ECD are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra of an enantiomer with spectra predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned.

Required but Unavailable Data: No VCD or ECD spectra for the enantiomers of this compound have been published. There are no computational studies predicting these spectra to allow for a comparison.

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is a definitive method for determining the absolute configuration. This typically involves preparing a crystalline derivative of the enantiomer with a molecule of a known absolute configuration (e.g., by forming a salt with a chiral acid). The analysis of the crystal structure provides the three-dimensional arrangement of the atoms, revealing the absolute stereochemistry.

Required but Unavailable Data: There are no reports in the crystallographic literature on the crystal structure of this compound or any of its chiral derivatives.

Conformational Analysis and Dynamics in Solution and Solid State

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. This is crucial for understanding the molecule's physical properties and biological activity.

Required but Unavailable Data: No studies on the conformational preferences of this compound in either the solution or solid state have been found. Research using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis or X-ray crystallography for solid-state analysis is not available for this specific compound.

Variable Temperature NMR Studies for Rotational Barriers and Interconversions

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic processes in molecules, such as the rotation around single bonds. By monitoring the changes in the NMR spectrum as a function of temperature, chemists can determine the energy barriers associated with these rotations and understand the rates of interconversion between different conformations (rotamers).

For this compound, VT-NMR studies would be instrumental in understanding the rotational dynamics around the C-C and C-N bonds. Specifically, such studies could provide quantitative data on the energy barriers to rotation, which are influenced by steric hindrance and intramolecular interactions. However, a thorough search of scientific databases and chemical literature did not uncover any published VT-NMR studies focused on this compound. Consequently, no experimental data on its rotational barriers or the kinetics of its conformational interconversions are available to be presented in a data table.

Spectroscopic Probes for Intramolecular Interactions and Conformational Preferences

The three-dimensional structure and conformational preferences of a molecule are governed by a variety of intramolecular interactions, including hydrogen bonding, steric repulsion, and dipole-dipole interactions. Spectroscopic techniques such as infrared (IR) spectroscopy, and advanced NMR methods (like Nuclear Overhauser Effect spectroscopy, NOESY) are critical tools for elucidating these subtle structural details.

In the case of this compound, the presence of both a hydroxyl (-OH) and an amino (-NH2) group suggests the potential for intramolecular hydrogen bonding, which would significantly influence its preferred conformation. Spectroscopic analysis would be key to identifying and characterizing such interactions. For instance, IR spectroscopy could reveal shifts in the O-H and N-H stretching frequencies indicative of hydrogen bonding. Similarly, advanced NMR techniques could provide through-space proton-proton distance information, helping to build a model of the molecule's predominant conformation in solution.

Unfortunately, no specific spectroscopic studies aimed at determining the intramolecular interactions and conformational preferences of this compound have been reported in the available literature. As a result, there is no concrete research data to populate a table detailing these specific molecular characteristics.

Chemical Reactivity and Derivatization Strategies for 2 Amino 2 4 Isobutylphenyl Propan 1 Ol

Functional Group Transformations at the Amino Moiety

The primary amino group in 2-amino-2-(4-isobutylphenyl)propan-1-ol is a nucleophilic center that readily participates in a variety of chemical reactions, making it a prime target for derivatization.

Amidation of the amino group can be achieved through reaction with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. This reaction forms a stable amide bond and is a common strategy in drug design to modify the physicochemical properties of a molecule. For instance, the synthesis of various ibuprofen (B1674241) derivatives has been accomplished by reacting 2-(4-isobutylphenyl)propanoic acid (ibuprofen) with different amino acids or other amine-containing molecules. ekb.egekb.eg While these examples involve the formation of an amide bond starting from the carboxylic acid, the reverse reaction, acylating the amino group of this compound with various acyl chlorides, would proceed under standard Schotten-Baumann conditions. mdpi.com

Similarly, sulfonylation can be carried out by reacting the amine with a sulfonyl chloride in the presence of a base. This results in the formation of a sulfonamide, a functional group present in many pharmaceutical agents. The synthesis of an ibuprofen-sulfanilamide conjugate has been reported, demonstrating the feasibility of forming a sulfonamide linkage with a molecule containing the 4-isobutylphenyl moiety. researchgate.net

A general scheme for these reactions is presented below:

ReactantReagentProduct
This compoundR-COCl (Acyl chloride)N-(1-hydroxy-2-(4-isobutylphenyl)propan-2-yl)acetamide
This compoundR-SO2Cl (Sulfonyl chloride)N-(1-hydroxy-2-(4-isobutylphenyl)propan-2-yl)benzenesulfonamide

N-alkylation of the primary amine can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination offers a high degree of control and is widely used for the synthesis of secondary and tertiary amines.

N-acylation is another important transformation, readily achieved by treating the amino alcohol with an acylating agent like an acyl chloride or an acid anhydride. nih.gov The synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, an ibuprofen derivative, highlights a successful acylation reaction. mdpi.com This general methodology can be applied to this compound to introduce a wide variety of acyl groups. The presence of a nearby hydroxyl group could potentially lead to side reactions, such as O-acylation, but reaction conditions can often be optimized to favor N-acylation.

Reaction TypeReagentProduct Class
N-AlkylationR-X (Alkyl halide)Secondary or Tertiary Amine
Reductive AminationR-CHO (Aldehyde) + Reducing AgentSecondary Amine
N-AcylationR-COCl (Acyl chloride)Amide

Reactions at the Hydroxyl Group

The primary hydroxyl group of this compound provides another avenue for derivatization, allowing for the introduction of various functional groups through esterification, etherification, oxidation, or reduction.

Esterification of the primary alcohol can be accomplished by reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, with an acyl chloride or anhydride in the presence of a base. A German patent describes the synthesis of various esters of 2-(4-isobutylphenyl)propanol, a related compound lacking the amino group, highlighting the feasibility of this transformation. google.com The presence of the amino group in the target molecule could lead to competitive N-acylation, necessitating the use of protecting groups or carefully controlled reaction conditions to achieve selective O-esterification.

Etherification, the formation of an ether linkage, can be achieved through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

The primary alcohol in this compound can be oxidized to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents. chemguide.co.ukpressbooks.pubkhanacademy.org Milder oxidizing agents, such as pyridinium chlorochromate (PCC), would favor the formation of the corresponding aldehyde, 2-amino-2-(4-isobutylphenyl)propanal. pressbooks.pub Stronger oxidizing agents, like potassium permanganate or chromic acid, would likely lead to the formation of the carboxylic acid, 2-amino-2-(4-isobutylphenyl)propanoic acid. pressbooks.pub It is important to note that the amino group may be sensitive to certain oxidizing conditions and may require protection.

The hydroxyl group is already in its most reduced state, so further reduction is not possible without cleavage of the carbon-oxygen bond, which would be a more drastic transformation.

ReactionReagent(s)Product Functional Group
Mild OxidationPyridinium chlorochromate (PCC)Aldehyde
Strong OxidationPotassium permanganate (KMnO4)Carboxylic Acid

Transformations of the Isobutylphenyl Moiety

The isobutylphenyl group, while generally less reactive than the amino and hydroxyl functionalities, can also undergo chemical modification, primarily through electrophilic aromatic substitution reactions. The isobutyl group is an ortho-, para-directing activator. Given the para-substitution already present, further substitution would be directed to the ortho positions relative to the isobutyl group.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially be used to introduce new functional groups onto the aromatic ring. However, the reaction conditions for these transformations are often harsh and could lead to side reactions with the more sensitive amino and hydroxyl groups. Therefore, protection of these groups would likely be necessary before attempting modifications on the aromatic ring. The synthesis of ibuprofen itself often starts with isobutylbenzene and introduces the propionic acid side chain via a Friedel-Crafts acylation, demonstrating the susceptibility of the ring to this type of reaction. wikipedia.orggoogle.com

Electrophilic Aromatic Substitution Reactions

The isobutyl group on the phenyl ring of this compound is an activating group and directs electrophilic substitution to the ortho and para positions. The 2-amino-2-methylpropan-1-ol substituent also influences the regioselectivity of these reactions. The amino group is a strong activating group and an ortho-, para-director. However, under acidic conditions, which are common for many electrophilic aromatic substitution reactions, the amino group is protonated to form an ammonium salt, which is a deactivating group and a meta-director. The outcome of such reactions would therefore be highly dependent on the specific reaction conditions.

ElectrophileReaction ConditionsExpected Major Product(s)
Br₂FeBr₃Ortho and para substitution relative to the isobutyl group.
HNO₃H₂SO₄Nitro group substitution, likely at the meta position to the protonated amino group.
SO₃H₂SO₄Sulfonation at the less sterically hindered positions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck reactions in precursor synthesis)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on this compound is not commonly reported, these methods are instrumental in the synthesis of its precursors. For instance, the Heck reaction can be employed to introduce the isobutylphenyl moiety to a suitable vinyl precursor.

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of a vinyl compound with an aryl halide, is a key method for creating carbon-carbon bonds and has been widely applied in the synthesis of natural products and pharmaceuticals. researchgate.net This reaction could be envisioned in the synthesis of a precursor to this compound, for example, by coupling 4-iodoisobutylbenzene with a protected amino-alkene.

A general scheme for a Heck reaction in the synthesis of a precursor could be:

Ar-X + H₂C=CHR' ---[Pd catalyst, base]---> Ar-CH=CHR'

Where Ar-X would be a halogenated isobutylbenzene and H₂C=CHR' would be a protected amino-vinyl compound.

The efficiency and outcome of such reactions are influenced by various factors as detailed in the table below.

ParameterInfluence on Heck Reaction
Palladium CatalystThe choice of palladium precursor and ligands is crucial for catalytic activity.
BaseAn inorganic or organic base is required to neutralize the hydrogen halide formed.
SolventPolar aprotic solvents like DMF or acetonitrile are commonly used.
TemperatureReactions are typically carried out at elevated temperatures.

Synthesis of Polyfunctionalized Analogues and Complex Molecular Hybrids

The functional groups of this compound serve as handles for the synthesis of a variety of analogues and molecular hybrids. The primary amine can be acylated, alkylated, or used in the formation of Schiff bases. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified.

The synthesis of amide derivatives is a common strategy to create new molecular entities. For example, the reaction of an amino acid with a related compound, 2-(4-isobutylphenyl)propanoic acid (ibuprofen), has been used to generate new derivatives with potential anti-inflammatory activity. ekb.eg A similar approach could be applied to this compound, coupling it with various carboxylic acids to form a library of amide analogues.

Furthermore, the synthesis of multitarget hybrids by combining different pharmacophores is a growing area of research. nih.gov Following this concept, this compound could be linked to other bioactive molecules to create complex molecular hybrids with potentially novel biological activities. For instance, the amino group could be used to form a linkage with a cinnamic acid derivative, a class of compounds known for their diverse biological properties. nih.gov

Reaction TypeReagentFunctional Group TargetedPotential Product Class
AcylationAcid chloride, AnhydrideAmineAmide
AlkylationAlkyl halideAmineSecondary or Tertiary Amine
Schiff Base FormationAldehyde, KetoneAmineImine
OxidationPCC, DMPAlcoholAldehyde
EsterificationCarboxylic acid, Acid chlorideAlcoholEster

The development of such polyfunctionalized analogues and molecular hybrids allows for the exploration of new chemical space and the potential discovery of compounds with enhanced or novel properties.

Mechanistic Studies of Reactions Involving 2 Amino 2 4 Isobutylphenyl Propan 1 Ol

Kinetic Analysis of Reaction Pathways

No specific kinetic data or detailed analyses of reaction pathways involving 2-Amino-2-(4-isobutylphenyl)propan-1-ol could be retrieved from the public domain. Kinetic studies are fundamental to understanding reaction rates, determining rate laws, and proposing reaction mechanisms. The absence of such data for this compound means that the factors influencing the speed and outcome of its reactions have not been formally quantified and reported.

Elucidation of Catalytic Cycles and Intermediates

While chiral amino alcohols are widely employed as catalysts or ligands in asymmetric synthesis, specific catalytic cycles involving this compound have not been detailed in the available literature. Theoretical studies on similar amino alcohol-catalyzed reactions, such as DFT (Density Functional Theory) calculations, suggest potential mechanisms. These often involve the formation of key intermediates where the amino and hydroxyl groups of the catalyst interact with the substrates to facilitate a stereoselective transformation. However, without experimental validation for this specific compound, any proposed catalytic cycle remains speculative.

Isotopic Labeling Experiments for Mechanistic Probing

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. There are no published reports of isotopic labeling experiments being conducted with this compound. Such experiments could, for example, involve the replacement of specific hydrogen or oxygen atoms with their heavier isotopes (e.g., deuterium (B1214612) or oxygen-18) to elucidate bond-breaking and bond-forming steps in its reactions. The lack of this information further highlights the gap in the mechanistic understanding of this compound.

Reaction Optimization Parameters and Selectivity Control

General principles of reaction optimization, such as adjusting temperature, solvent, catalyst loading, and reactant concentrations, would apply to reactions involving this compound. However, specific, data-driven optimization studies that detail the impact of these parameters on yield, and more importantly, on stereo- or regioselectivity, are not available. For chiral molecules like this, understanding how to control selectivity is crucial for their application in asymmetric synthesis. Without dedicated studies, chemists must rely on analogies to similar compounds and extensive screening to achieve desired outcomes.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Amino 2 4 Isobutylphenyl Propan 1 Ol

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Structural and Dynamic Insights

High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Amino-2-(4-isobutylphenyl)propan-1-ol in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for a complete assignment of all proton and carbon signals and provides deep insights into the molecule's connectivity and spatial arrangement.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the isobutylphenyl group, the methylene (B1212753) and methine protons of the isobutyl side chain, the methyl group attached to the chiral center, and the methylene protons of the propanol (B110389) backbone. The aromatic protons typically appear as two doublets in the range of 7.0-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons of the isobutyl group would present as a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the aromatic ring. The methyl group at the C2 position would likely appear as a singlet, while the diastereotopic methylene protons of the CH₂OH group would each give rise to a distinct signal, likely doublets due to geminal coupling.

The ¹³C NMR spectrum provides information on each unique carbon environment. This includes distinct signals for the quaternary carbons in the aromatic ring and at the C2 position, the protonated aromatic carbons, and the carbons of the isobutyl and amino-propanol moieties.

Two-dimensional NMR experiments are crucial for assembling the molecular structure. A COSY experiment would reveal the coupling relationships between adjacent protons, for instance, connecting the protons within the isobutyl group and potentially between the CH₂OH protons and the OH proton. HSQC spectroscopy correlates each proton signal with its directly attached carbon atom, enabling definitive carbon assignments. Furthermore, the HMBC experiment is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connectivity between the isobutyl group and the phenyl ring, as well as linking the propanol side chain to the quaternary carbon of the aromatic system. Dynamic NMR studies could also provide information on conformational exchange or restricted rotation within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isobutyl CH₃~0.9 (d, 6H)~22.5
Isobutyl CH~1.8 (m, 1H)~30.2
Isobutyl CH₂~2.4 (d, 2H)~45.0
C2-CH₃~1.3 (s, 3H)~25.0
C1-CH₂OH~3.5-3.7 (m, 2H)~68.0
C2-NH₂(broad s)-
C1-OH(broad s)-
Aromatic CH (ortho to isobutyl)~7.1 (d, 2H)~129.5
Aromatic CH (ortho to amino-propanol)~7.3 (d, 2H)~127.0
Aromatic Quaternary C (C-isobutyl)-~141.0
Aromatic Quaternary C (C-amino-propanol)-~140.0
C2 (quaternary)-~58.0

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide unequivocal information on bond lengths, bond angles, and torsional angles of this compound. The resulting crystal structure would confirm the molecular connectivity established by NMR and reveal the compound's preferred conformation in the crystalline form.

A successful crystallographic analysis would yield the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. This information defines the symmetry and packing of the molecules within the crystal lattice.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound (Note: This is a hypothetical data table as no published crystal structure is currently available. The values are representative for a small organic molecule.)

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1285
Z (molecules per unit cell)4
Key Intermolecular InteractionsN-H···O, O-H···N Hydrogen Bonds

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), are powerful tools for confirming the molecular weight and probing the fragmentation pathways of this compound.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ in positive ion mode), allowing for the determination of its elemental composition (C₁₃H₂₁NO) and confirming its molecular weight of 207.31 g/mol . Isotopic abundance analysis of the molecular ion peak cluster would further corroborate the elemental formula.

Tandem mass spectrometry (MS/MS) involves the isolation of the protonated molecular ion ([M+H]⁺ at m/z 208) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For an amino alcohol, characteristic fragmentation pathways are expected. A primary pathway would be the α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This could result in the loss of the CH₂OH group, leading to a stable iminium ion. Another significant fragmentation would be the loss of a water molecule (H₂O) from the protonated molecular ion, a common fragmentation for alcohols. Cleavage within the isobutyl group is also possible, leading to characteristic losses.

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound (Positive ESI-MS/MS) (Note: These m/z values are predicted based on the structure and common fragmentation patterns of amino alcohols.)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
208190H₂O (18)[M+H-H₂O]⁺
208177CH₂OH (31)[M+H-CH₂OH]⁺ (Iminium ion)
208150C₄H₉ (57) + HIon from cleavage of isobutyl group
208133C₄H₉ (57) + NH₃ + HIon from cleavage of isobutyl and amino groups
177133C₃H₈ (44)Subsequent fragmentation

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its fundamental vibrational modes. These techniques are excellent for identifying the functional groups present in this compound.

The IR spectrum would be dominated by strong absorptions corresponding to the stretching and bending vibrations of the polar functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol, likely broadened due to hydrogen bonding. In the same region, the N-H stretching vibrations of the primary amine group would typically appear as two distinct, sharper peaks. The C-H stretching vibrations of the aromatic ring and the aliphatic isobutyl and methyl groups would be observed in the 2800-3100 cm⁻¹ range. The C-O stretching of the primary alcohol would give a strong band around 1050 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which relies on changes in polarizability, would be particularly sensitive to the vibrations of the non-polar parts of the molecule. The aromatic ring vibrations, especially the ring breathing mode, would give a strong signal. The symmetric C-H stretching and bending modes of the alkyl groups would also be prominent. The combination of IR and Raman spectra provides a more complete vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa.

Table 4: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)

Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded)3200-3600 (broad, strong)Weak
N-H Stretch3300-3500 (medium, two bands)Medium
Aromatic C-H Stretch3000-3100 (medium)Strong
Aliphatic C-H Stretch2850-2960 (strong)Strong
N-H Bend1590-1650 (medium)Weak
Aromatic C=C Stretch1450-1600 (medium-strong)Strong
C-O Stretch (primary alcohol)1000-1085 (strong)Weak
Aromatic Ring BreathingNot prominentStrong

Theoretical and Computational Chemistry of 2 Amino 2 4 Isobutylphenyl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of a molecule. For 2-Amino-2-(4-isobutylphenyl)propan-1-ol, DFT studies would provide a detailed picture of its molecular orbitals, charge distribution, and thermodynamic stability.

These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters derived from such studies include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions.

Thermochemical Data: DFT calculations can predict thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy, which are essential for assessing the stability and feasibility of chemical reactions involving the compound.

While specific DFT studies on this compound are not extensively available in the public domain, research on structurally similar compounds, such as ibuprofen (B1674241) derivatives, demonstrates the power of this approach. For instance, studies on N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide have utilized DFT to analyze its electronic properties and vibrational frequencies. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.7 eVSuggests relatively high kinetic stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational landscape, showing how the molecule flexes and changes shape in different environments.

Key insights from MD simulations would include:

Conformational Analysis: Identifying the most stable conformations and the energy barriers between them. This is crucial as the biological or chemical activity of a molecule can be highly dependent on its three-dimensional shape. The flexibility of the isobutyl group and the rotational freedom around the C-C and C-N bonds would be of particular interest.

Solvation Effects: Understanding how the molecule interacts with different solvents. By simulating the compound in an explicit solvent environment (e.g., water or an organic solvent), one can observe the formation of hydrogen bonds and other non-covalent interactions. This is vital for predicting solubility and behavior in solution. The amino and hydroxyl groups of the molecule are expected to form strong hydrogen bonds with protic solvents.

Radial Distribution Functions (RDFs): RDFs can be calculated from MD trajectories to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell.

While specific MD studies on this exact amino alcohol are scarce, the methodology has been widely applied to amino acids and other small molecules to understand their behavior in solution. researchgate.netnih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions.

Fukui Functions and Local Softness: These are reactivity descriptors derived from DFT that can predict the most likely sites for nucleophilic and electrophilic attack. For this molecule, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to be nucleophilic centers, while the aromatic ring could be susceptible to electrophilic substitution.

Transition State Theory: By calculating the energies of transition states for potential reactions, computational models can predict reaction rates and selectivity. For example, one could model the N-acylation or O-alkylation of the molecule to predict which reaction would be more favorable under certain conditions.

Docking Studies: While clinical applications are excluded, molecular docking can be used in a non-clinical context to predict how the molecule might interact with other chemical species, such as catalysts or other reagents. This can provide insights into its potential for use in chemical synthesis or materials science.

Ligand Design Principles from Molecular Modeling (focused on non-clinical applications)

The structural and electronic information obtained from molecular modeling can be used to guide the design of new molecules with specific properties for non-clinical applications.

Pharmacophore Modeling (in a non-clinical context): A pharmacophore model identifies the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a particular interaction. Based on the structure of this compound, a pharmacophore model could be developed to design other molecules that might bind to a specific material surface or act as a chiral auxiliary in asymmetric synthesis.

Fragment-Based Design: The molecule can be deconstructed into its constituent fragments (the isobutylphenyl group, the amino alcohol backbone). These fragments can then be used as building blocks in the de novo design of new molecules with desired properties. nih.gov For instance, the chiral amino alcohol backbone could be a valuable scaffold for the synthesis of new chiral ligands for catalysis.

Quantitative Structure-Property Relationship (QSPR): By calculating a range of molecular descriptors for this compound and related molecules, QSPR models can be developed to predict physical properties like boiling point, solubility, or chromatographic retention times. This can aid in the design of molecules with tailored physical characteristics for specific applications.

Role of 2 Amino 2 4 Isobutylphenyl Propan 1 Ol in Asymmetric Catalysis and Chiral Ligand Design

Development of Chiral Ligands and Organocatalysts Derived from the Amino Alcohol Scaffold

There is no available research detailing the development of chiral ligands or organocatalysts specifically derived from the 2-Amino-2-(4-isobutylphenyl)propan-1-ol scaffold.

Application in Enantioselective Transformations (e.g., asymmetric hydrogenation, aldol (B89426) reactions)

No documented applications of this compound or its derivatives in enantioselective transformations such as asymmetric hydrogenation or aldol reactions have been found in the scientific literature. Consequently, no data tables with research findings can be presented.

Mechanistic Insights into its Catalytic Performance and Chiral Induction

Due to the lack of studies on the catalytic applications of this compound, there are no mechanistic insights into its performance or the principles of chiral induction.

Biomolecular Research Applications of 2 Amino 2 4 Isobutylphenyl Propan 1 Ol Derivatives Focus on Molecular Interactions

Investigation of Molecular Target Binding and Recognition Mechanisms

The primary mechanism of action for many derivatives of the ibuprofen (B1674241) scaffold involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Molecular docking studies have been instrumental in elucidating the binding and recognition mechanisms of these derivatives within the active sites of COX isoforms.

For instance, molecular docking of ibuprofen hydrazide Schiff base derivatives with the COX-2 enzyme has revealed critical interactions. These studies show that the derivatives orient themselves within the enzyme's active site to form key hydrogen bonds and hydrophobic interactions. The carbonyl oxygen of the hydrazide moiety frequently forms hydrogen bonds with the amino acid residues Arg120 and Tyr355. Furthermore, the isobutylphenyl group of the derivatives establishes hydrophobic interactions with a number of residues, including Leu384, Trp387, Leu352, Val523, Val349, Ala527, Leu359, Val116, Ile112, and Phe357, which helps to anchor the molecule in the active site. pharmascholars.com

In another study, a novel ibuprofen derivative, N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane (B168953) hydrazide, and its metal complexes were also investigated for their interaction with COX-2. nih.gov The binding of these compounds to the enzyme active site is a critical determinant of their inhibitory activity.

The following table summarizes the key molecular interactions observed in docking studies of ibuprofen derivatives with the COX-2 active site:

Derivative TypeInteracting Residues (Hydrogen Bonding)Interacting Residues (Hydrophobic)
Ibuprofen Hydrazide Schiff BasesArg120, Tyr355Leu384, Trp387, Leu352, Val523, Val349, Ala527, Leu359, Val116, Ile112, Phe357

Enzymatic Interaction Studies (e.g., inhibition or activation of enzymes at the molecular level)

The interaction of 2-amino-2-(4-isobutylphenyl)propan-1-ol derivatives with enzymes is a cornerstone of their biological activity, with a primary focus on the inhibition of COX enzymes.

Research on ibuprofen amino acid derivatives has shown that these compounds maintain the preferential inhibition of COX-1, a characteristic of the parent ibuprofen molecule. nih.gov In one study, both ibuprofen and its amino acid derivatives exhibited a 2- to 3-fold greater inhibition of COX-1 compared to COX-2. nih.gov At a concentration of 100 µM, ibuprofen itself inhibited COX-1 and COX-2 activity by 58.3% ± 6.2% and 15.2% ± 9.5%, respectively. researchgate.net

Furthermore, a novel ibuprofen derivative, N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane hydrazide (HL), and its metal complexes have demonstrated potent COX-2 inhibition. The half-maximal inhibitory concentration (IC50) values for HL and its complexes were found to be significantly lower than that of ibuprofen, indicating greater efficacy as COX-2 inhibitors. nih.gov

The table below presents the COX-2 inhibitory activity of a novel ibuprofen derivative and its metal complexes:

CompoundIC50 (µM) for COX-2 Inhibition
Ibuprofen31.4
HL4.9
Co complex1.7
Ni complex3.7
Cu complex5.6
Sm complex2.9
Gd complex2.3

Design Principles for Probing Specific Biological Pathways

The design of derivatives of the this compound scaffold is guided by principles aimed at enhancing their interaction with specific biological targets and pathways. A key strategy involves the modification of the carboxylic acid group of the parent ibuprofen structure to create prodrugs, such as esters or amides. nih.gov This approach is intended to mask the acidic moiety, which can then be hydrolyzed enzymatically in vivo to release the active drug. nih.gov

Another design principle involves the synthesis of ionic pairs with amino acid alkyl esters. This modification has been shown to enhance the antioxidant properties of ibuprofen derivatives while maintaining their COX inhibitory activity. nih.gov The choice of the amino acid ester can be tailored to modulate the physicochemical and pharmacological properties of the resulting compound. nih.gov

Furthermore, the creation of Schiff bases from ibuprofen hydrazide is another design strategy. These derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with molecular docking studies confirming their interaction with the COX-2 active site. pharmascholars.com The introduction of different substituents on the aromatic ring of the Schiff base allows for the fine-tuning of the molecule's electronic and steric properties, which can influence its binding affinity and biological activity.

Structure-Activity Relationship (SAR) Studies of Derivatives at the Molecular Level (e.g., binding affinity to target proteins)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect its biological activity. These studies provide valuable insights for the rational design of more potent and selective therapeutic agents.

A fundamental aspect of the SAR of ibuprofen and its derivatives is stereochemistry. The (+)-enantiomer of ibuprofen possesses greater anti-inflammatory activity than the (-)-enantiomer. gpatindia.com This stereoselectivity is a direct consequence of the three-dimensional arrangement of the molecule and its fit within the chiral environment of the enzyme's active site.

Modifications to the alkanoic acid portion of the ibuprofen scaffold have also been shown to influence activity. The substitution of an α-methyl group on the acetic acid moiety can increase anti-inflammatory activity and reduce side effects. gpatindia.com

In the case of ibuprofen hydrazide Schiff base derivatives, SAR studies based on molecular docking have indicated that the presence of the hydrazide fragment enhances the binding interaction with the COX-2 active site. pharmascholars.comekb.eg For example, the (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl) propanehydrazide derivative demonstrated a high total score in docking studies, with four hydrogen bond interactions with Arg120 and Tyr355, contributing to its strong binding affinity. pharmascholars.com

The following table summarizes key SAR findings for ibuprofen and its derivatives:

Structural FeatureEffect on Activity
Stereochemistry(+)-enantiomer is more active than the (-)-enantiomer.
α-Methyl Group on Alkanoic AcidIncreases anti-inflammatory activity and reduces side effects.
Hydrazide FragmentEnhances binding interaction with the COX-2 active site.

Future Research Directions and Emerging Areas for 2 Amino 2 4 Isobutylphenyl Propan 1 Ol

Exploration of Novel Reaction Methodologies for Functionalization

Future synthetic research will likely focus on developing novel, efficient, and stereoselective methods to functionalize the 2-amino-2-(4-isobutylphenyl)propan-1-ol core. While classical N- and O-acylation, alkylation, and reductive amination are established, emerging strategies promise greater precision and access to diverse derivatives.

Key areas for exploration include:

Asymmetric C-H Functionalization: Applying modern catalytic systems to selectively functionalize the C-H bonds of the isobutyl group or the aromatic ring would provide a powerful tool for late-stage diversification. Strategies like enantioselective radical C-H amination, which have been developed for other alcohols, could be adapted to introduce new amine functionalities with high regio- and stereocontrol. nih.gov

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, could enable highly stereoselective syntheses of derivatives. acs.org For instance, enzymes could be developed to perform kinetic resolution on racemic mixtures or to catalyze the asymmetric amination of precursor ketones, offering a green and efficient alternative to traditional chemical methods. acs.org

Flow Chemistry: Continuous flow synthesis methodologies can offer improved control over reaction parameters, enhanced safety, and easier scalability for derivatization reactions. rsc.org A modular flow system could be designed for the convergent synthesis of complex derivatives, involving steps like epoxide formation followed by amine ring-opening. rsc.org

Photoredox Catalysis: Visible-light-mediated reactions could open new pathways for functionalization under mild conditions. This could include novel cross-coupling reactions at the aromatic ring or functionalization of the aliphatic side chain, which are often challenging with traditional thermal methods.

A comparison of potential synthetic strategies is outlined below.

MethodologyPotential Application to Target CompoundKey Advantages
Asymmetric C-H AminationIntroduction of a second chiral amine center on the isobutyl group.High stereoselectivity, late-stage functionalization. nih.gov
Engineered Amine DehydrogenasesStereoselective synthesis of the parent compound or its analogs.High enantiomeric excess (>99% ee), mild reaction conditions. acs.org
Modular Flow SynthesisConvergent and continuous production of aryl or aryloxy derivatives.Scalability, improved safety, process control. rsc.org
1,3-Dipolar CycloadditionSynthesis of complex heterocyclic derivatives from precursor imines.High diastereoselectivity, access to novel scaffolds. diva-portal.org

Deeper Mechanistic Understanding of Complex Transformations

To fully exploit novel synthetic methods, a profound understanding of the underlying reaction mechanisms is essential. Future research should not only focus on the development of new reactions but also on detailed mechanistic investigations of these transformations as they apply to the this compound scaffold.

Emerging areas of mechanistic study include:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states, predict stereochemical outcomes, and elucidate the role of catalysts in complex reactions, such as rhodium-catalyzed cycloadditions or asymmetric C-H functionalizations. diva-portal.org

Kinetic Studies: Detailed kinetic analysis of enzymatic and catalytic reactions can provide insights into substrate binding, catalytic cycles, and rate-determining steps. This is crucial for optimizing reaction conditions and engineering more efficient catalysts.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can help identify and characterize reactive intermediates in multi-step catalytic cycles, like the radical relay chaperone strategy proposed for some C-H aminations. nih.gov This would provide direct evidence for proposed mechanistic pathways.

Understanding these mechanisms will be critical for overcoming challenges in regioselectivity and stereoselectivity, enabling the rational design of catalysts and reaction conditions tailored for this specific molecular framework.

Integration into Advanced Materials Science as Specialty Monomers or Cross-linkers

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an attractive candidate as a monomer for the synthesis of advanced polymers. alfa-chemistry.com Research in this area will focus on the synthesis of novel polymers where the compound's unique structure can impart specific characteristics.

Future directions for synthesis include:

Poly(ester amide)s: The compound can be used in polycondensation reactions with diacids or diacid chlorides and polyols to create biodegradable and elastomeric poly(ester amide)s. nih.govnih.gov The isobutylphenyl group would introduce significant hydrophobicity and steric bulk into the polymer backbone.

Polyurethanes and Polycarbamates: Reaction of the hydroxyl and amine groups with diisocyanates or activated carbonyl compounds would lead to the formation of polyurethanes or polycarbamates. These materials are of interest for creating sequence-defined polymers with potential applications in data storage or functional materials. researchgate.net

Vinyl Monomer Synthesis: The amine or hydroxyl group can be functionalized with a polymerizable group, such as an acrylate (B77674) or vinyl moiety. Subsequent free-radical polymerization of this new monomer, potentially with cross-linking agents, could lead to the formation of novel amino acid-derived hydrogels or polymer networks. nih.gov

The focus of this research will be on the synthetic pathways to these materials, optimizing polymerization conditions, and controlling the polymer architecture.

Polymer ClassMonomer ReactantsPotential Linkage Formed
Poly(ester amide)sDiacids (e.g., sebacic acid), Polyols (e.g., glycerol)Ester and Amide bonds
PolyurethanesDiisocyanates (e.g., MDI, TDI)Urethane linkages
PolyacrylatesAcryloyl chloride (for monomer synthesis), Cross-linkersC-C backbone from vinyl polymerization

Development of High-Throughput Synthesis and Screening Techniques for Derivatives

To explore the vast chemical space accessible from the this compound scaffold, the development of high-throughput synthesis and screening (HTS) techniques is paramount. These methods will enable the rapid creation and evaluation of libraries of derivatives for various applications.

Future research should focus on adapting and implementing HTS methodologies such as:

Parallel Synthesis: Utilizing automated liquid handlers and microtiter plates to perform numerous derivatization reactions simultaneously.

Fluorescence-Based Assays: Employing fluorescent assays for the rapid determination of enantiomeric excess (ee) and concentration in crude reaction mixtures. nih.govresearchgate.net These assays often rely on the formation of diastereomeric complexes that exhibit distinct fluorescence properties. nih.gov

Circular Dichroism (CD) Spectroscopy: Developing CD-based assays that use chiral selectors, such as Fe(II) complexes, to quickly assess the enantiopurity of synthesized chiral amine derivatives. nih.gov

¹⁹F NMR-Based Assays: Creating derivatives that incorporate a fluorine tag, allowing for rapid and sensitive analysis of enantioselectivity and reaction yield by ¹⁹F NMR, a technique that can screen approximately 1,000 samples per day. acs.org

These HTS approaches will accelerate the discovery of new derivatives with desired properties by streamlining the typically laborious process of synthesis and analysis. rsc.org

Screening TechniquePrincipleThroughputKey Advantage
Fluorescence AssayFormation of fluorescent diastereomeric complexes.High (384-well plates)Real-time evaluation of crude product; low sample need (10-20 ng). nih.gov
Circular Dichroism (CD)Formation of CD-active complexes with a chiral metal center.Moderate to HighCan be used in tandem with concentration assays. nih.gov
¹⁹F NMR AssayAnalysis of a covalently attached fluorine-containing tag.Very High (~1000 samples/day)Provides comprehensive data on ee, stereopreference, and yield. acs.org

Expansion of its Role in Chemical Biology Tools and Probes

The this compound scaffold is a promising starting point for the design and synthesis of novel chemical probes to investigate biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. nih.gov

Emerging research directions in this area include:

Scaffold Hopping and Library Design: Using the phenylpropanolamine core as a foundational scaffold to design and synthesize focused libraries of compounds. researchgate.net These libraries can be screened in phenotypic or target-based assays to identify new biologically active molecules. nih.gov

Synthesis of Photoaffinity Probes: Derivatizing the molecule by incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) and an affinity tag (e.g., biotin (B1667282) or a click-chemistry handle). Such probes can be used to covalently label and subsequently identify unknown protein targets.

Development of Fluorescent Probes: Attaching a fluorophore to the scaffold to create probes for fluorescence microscopy or other imaging applications. These tools can be used to visualize the localization of the molecule or its targets within cells.

By leveraging its defined three-dimensional structure, derivatives of this compound can be developed as potent and selective tools for validating new drug targets and elucidating complex biological pathways. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-2-(4-isobutylphenyl)propan-1-ol in academic research?

  • Methodological Answer : The compound can be synthesized via reduction of nitro intermediates or ketone precursors. For example, catalytic hydrogenation (H₂/Pd-C) of a nitropropene derivative under controlled pressure (1–3 atm) is a common approach. Alternatively, reductive amination of a ketone precursor (e.g., 2-(4-isobutylphenyl)propan-1-one) using sodium cyanoborohydride (NaBH₃CN) in methanol at 25–40°C yields the target amine. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm stereochemistry and functional groups.
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch) validate the amino alcohol structure.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes. For instance, docking into collagenase active sites reveals hydrogen bonds (e.g., between the hydroxyl group and Gln215) and π-π interactions (e.g., with Tyr201). Gibbs free energy values (ΔG ≈ -6.5 kcal/mol) correlate with inhibitory potency (IC₅₀), validated by in vitro enzyme assays .

Q. What strategies enable enantioselective synthesis of this chiral amino alcohol?

  • Methodological Answer :

  • Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation achieves enantiomeric excess (ee > 90%).
  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer, allowing separation via column chromatography.
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with baseline separation (α > 1.5) .

Q. How are impurities profiled and quantified during synthesis?

  • Methodological Answer :

  • HPLC-MS : Identifies byproducts like 2-(4-isobutylphenyl)prop-2-enoic acid (m/z 203.1) or unreacted nitro intermediates.
  • Reference Standards : Co-injection with certified impurities (e.g., 2-[4-(2-methylpropyl)phenyl]propanoic acid) ensures accurate quantification.
  • Forced Degradation Studies : Acidic (HCl, 1M) or oxidative (H₂O₂, 3%) conditions reveal stability-linked impurities .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Variations in yield (40–85%) arise from reaction conditions. For example:

  • Catalyst Loading : Pd-C at 5% vs. 10% alters hydrogenation efficiency.
  • Solvent Polarity : Ethanol (polar protic) vs. THF (aprotic) affects intermediate solubility.
  • Temperature Control : Exothermic reactions require cooling (0–5°C) to suppress side products. Validate protocols via reproducibility tests across independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.